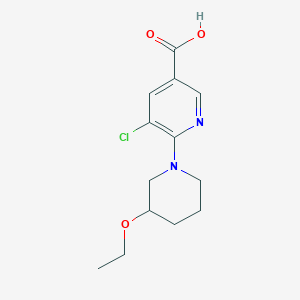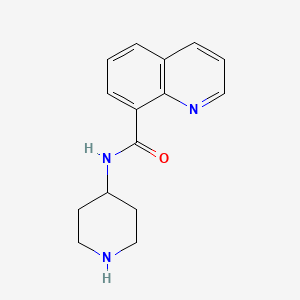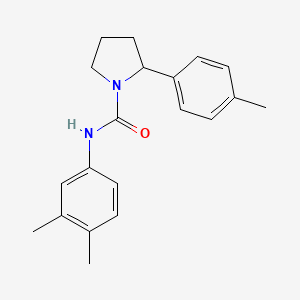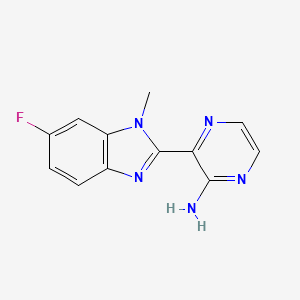![molecular formula C11H13F2NO3S B7560338 [1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrrolidine family and is known to possess unique biochemical and physiological properties that make it suitable for use in various scientific research applications.
Wirkmechanismus
The mechanism of action of [1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol is not fully understood. However, studies have shown that it binds to a specific target in the body, which results in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol has been shown to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of [1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol is its unique biochemical and physiological properties, which make it suitable for use in various scientific research applications. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of [1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol. One potential direction is the development of novel drugs based on this compound, which could have significant applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of [1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 3,4-difluorobenzene sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then further reacted with formaldehyde to produce [1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it is used as a scaffold for the development of novel drugs. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c12-10-2-1-9(5-11(10)13)18(16,17)14-4-3-8(6-14)7-15/h1-2,5,8,15H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRLQNCXOWWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)



![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)




![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)